2-Bromo-3-(2-ethylhexyl)thiophene
Overview
Description
2-Bromo-3-(2-ethylhexyl)thiophene is a useful research compound. Its molecular formula is C12H19BrS and its molecular weight is 275.25 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
2-Bromo-3-(2-ethylhexyl)thiophene is primarily used in the formation of π-conjugated conductive polymers for the fabrication of organic field effect transistors (OFETs) and organic photovoltaics (OPVs) . The primary targets of this compound are therefore the conductive polymers that it helps to form.
Mode of Action
The compound interacts with its targets by participating in the formation of bromo-terminated polymers . This is achieved through a process known as Grignard metathesis (GRIM), a type of quasi-living polymerization .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the polymerization process. This compound acts as a monomeric precursor in the formation of bromo-terminated polymers . The resulting polymers have enhanced properties such as intensified extinction coefficient, increased mobility of the charge carriers, and a red shift in absorption in solid state .
Result of Action
The result of the action of this compound is the formation of conductive polymers with enhanced properties. These polymers are used in the fabrication of organic field effect transistors (OFETs) and organic photovoltaics (OPVs), contributing to the efficiency and effectiveness of these devices .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and the presence of other chemicals. For instance, the compound should be stored under inert gas and at a temperature between 28 C for optimal stability . Additionally, the compound should avoid contact with air and heat .
Properties
IUPAC Name |
2-bromo-3-(2-ethylhexyl)thiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrS/c1-3-5-6-10(4-2)9-11-7-8-14-12(11)13/h7-8,10H,3-6,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIAAXXJIUXUEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC1=C(SC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90728807 | |
Record name | 2-Bromo-3-(2-ethylhexyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90728807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303734-52-3 | |
Record name | 2-Bromo-3-(2-ethylhexyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90728807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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